2-(5-Methyl-pyrazol-1-yl)-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUGJCHHQGZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390108 | |
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101395-72-6 | |
| Record name | 5-Methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101395-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 5 Methyl Pyrazol 1 Yl Ethylamine Derivatives
Reactivity at the Ethylamine (B1201723) Moiety
The ethylamine portion of the molecule, containing a primary amino group, is a key site for nucleophilic reactions.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in nucleophilic substitution reactions. For instance, in reactions with haloalkanes, the amine acts as the nucleophile, displacing the halide to form a secondary amine. This reaction proceeds in two stages. Initially, the amine attacks the halogenoalkane to form an ammonium (B1175870) salt. Subsequently, a base, which can be another molecule of the amine, abstracts a proton to yield the final amine product. chemguide.co.uksavemyexams.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts if the amine is further alkylated. To favor the formation of the primary amine as the major product, a large excess of ammonia (B1221849) or the primary amine is typically used. savemyexams.com
The mechanism of this substitution can be either S_N_1 or S_N_2, depending on the structure of the halogenoalkane. Primary halogenoalkanes favor the S_N_2 mechanism, which involves a backside attack by the nucleophilic amine on the carbon atom bearing the halogen. chemguide.co.uk
Acylation and Amidation Reactions
The primary amine of 2-(5-methyl-pyrazol-1-yl)-ethylamine and its derivatives can be readily acylated to form amides. This transformation is a cornerstone of organic synthesis. A common method involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride.
Recent advancements have focused on more atom-economical and environmentally benign methods for amide bond formation. One such approach involves the direct coupling of carboxylic acids and amines. However, this direct condensation is thermodynamically challenging. To overcome this, various catalytic systems have been developed. For example, a cooperative catalysis system using 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) has been shown to be effective for the N-methyl amidation of a wide range of carboxylic acids, providing good to excellent yields. nih.gov Another innovative method utilizes visible-light-promoted oxidative amidation of amines with pyrazole (B372694) to generate N-acyl pyrazoles, which can then undergo transamidation to produce the desired amides. researchgate.net
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound derivatives can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic systems and other complex organic molecules.
For example, 5-aminopyrazoles are known to react with various bielectrophiles to construct fused heterocyclic rings. nih.gov The condensation of 5-aminopyrazoles with N-substituted isatins leads to the formation of pyrazole-oxindole hybrid systems. encyclopedia.pub Furthermore, the reaction of 2-arylhydrazonopropanals with heterocyclic amines under microwave irradiation has been shown to produce iminoarylhydrazones in high yields. nih.gov These condensation reactions often serve as key steps in multicomponent reactions for the synthesis of complex molecules. beilstein-journals.org
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is governed by the principles of electrophilic aromatic substitution and other reactions characteristic of aromatic systems.
Electrophilic Aromatic Substitution Patterns
The pyrazole ring is susceptible to electrophilic attack. Due to the presence of two nitrogen atoms, the ring is electron-rich, yet the positions of substitution are influenced by the electronic effects of these nitrogens. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org
Common electrophilic substitution reactions for pyrazoles include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂⁺) at the C4 position. scribd.com
Sulfonation: Employing fuming sulfuric acid or SO₃ in sulfuric acid to install a sulfonic acid group (SO₃) at the C4 position. scribd.com
Halogenation: Introducing a halogen atom, such as iodine, onto the pyrazole ring. nih.govacs.orgacs.orgnih.gov
Vilsmeier-Haack Formylation: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to add a formyl group (-CHO) at the C4 position. encyclopedia.pubscribd.com
The specific conditions and the nature of the substituents already present on the pyrazole ring can influence the regioselectivity of these reactions.
Oxidative Dehydrogenative Coupling Reactions
Recent research has explored the oxidative dehydrogenative coupling of pyrazole derivatives as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. These reactions offer an atom-economical and efficient route to complex molecules.
One notable example is the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively synthesize azopyrrole derivatives. nih.govacs.orgacs.orgnih.gov This transformation can be achieved through two primary pathways:
An iodination and oxidation process that simultaneously installs C-I and N-N bonds. nih.govacs.orgacs.orgnih.gov
A copper-catalyzed oxidative coupling process. nih.govacs.orgacs.orgnih.gov
The choice of catalytic system is crucial in controlling the outcome of the reaction. For instance, the use of iodine as a catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) can lead to iodo-substituted azopyrroles. nih.govacs.org In contrast, a copper(I) catalyst, often in the presence of a ligand such as pyridine (B92270), can facilitate the direct formation of azopyrroles without iodination. nih.govacs.org
These oxidative coupling strategies have been successfully applied to a range of pyrazol-5-amines with various substituents, demonstrating the versatility of this methodology for creating highly functionalized heteroaromatic compounds. nih.govacs.org
Data Tables
Table 1: Electrophilic Aromatic Substitution Reactions of Pyrazole
| Reaction | Reagents | Electrophile | Position of Substitution | Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |
| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C-4 | Pyrazole-4-carbaldehyde |
| Reimer-Tiemann Reaction | CHCl₃ + NaOH (aq) | :CCl₂ (dichlorocarbene) | C-4 or C-5 | 4-Dichloromethylpyrazole |
Data sourced from various studies on pyrazole chemistry. scribd.com
Table 2: Optimization of Oxidative Dehydrogenative Coupling of Pyrazol-5-amines
| Entry | I₂ (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1.1 | Toluene | 40 | Trace |
| 2 | 1.1 | CHCl₃ | 40 | 38 |
| 3 | 1.1 | DMF | 40 | 22 |
| 4 | 1.1 | CH₂Cl₂ | Reflux | 46 |
| 5 | 1.1 | EtOH | 40 | 67 |
| 6 | 1.1 | EtOH | rt | 42 |
| 7 | 1.1 | EtOH | 50 | 86 |
| 8 | 1.1 | EtOH | 60 | 79 |
| 9 | 1.0 | EtOH | 50 | 62 |
| 10 | 1.3 | EtOH | 50 | 84 |
This table summarizes the optimization for the synthesis of iodo-substituted azopyrroles from pyrazol-5-amines. Isolated yields are reported. Data from Jiang et al. (2014). nih.gov
Catalytic Hydrogenation and Reduction Pathways
The reduction of the pyrazole ring in derivatives of this compound represents a key transformation to access saturated heterocyclic structures, which are of interest in various fields of chemistry. While specific literature on the catalytic hydrogenation of this compound is limited, valuable insights can be drawn from studies on analogous pyrazole systems. The hydrogenation of pyrazoles can proceed in a stepwise manner, first yielding pyrazolines (dihydropyrazoles) and subsequently pyrazolidines (tetrahydropyrazoles).
The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation. Common catalysts for the hydrogenation of nitrogen-containing heterocycles include platinum group metals such as palladium, platinum, and rhodium, often supported on carbon (Pd/C, Pt/C, Rh/C), as well as Raney nickel.
For instance, the catalytic hydrogenation of 1- and 2-pyrazolines to pyrazolidine (B1218672) has been studied, revealing differences in catalyst activity. While Pd/C was effective for the hydrogenation of 1-pyrazoline, it showed little to no activity for 2-pyrazoline. In contrast, Rh/C and Raney nickel were found to be effective for the hydrogenation of a mixture of both pyrazoline isomers, leading to a quantitative yield of pyrazolidine. This suggests that for the complete reduction of the pyrazole ring in this compound derivatives, more active catalysts like Rhodium on carbon or Raney Nickel might be necessary.
A patented process for the preparation of N-substituted pyrazoles involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using hydrogen gas in the presence of a hydrogenation catalyst, an acid, and a protic solvent. This indicates that catalytic hydrogenation can be employed in the synthesis of the pyrazole ring itself, which can then be subject to further reduction.
The following table summarizes representative catalytic systems used for the hydrogenation of pyrazole and its derivatives, which can be considered as starting points for the reduction of this compound.
Table 1: Representative Catalytic Systems for Pyrazole Hydrogenation
| Catalyst | Substrate | Product | Key Observations |
| Pd/C | 1-Pyrazoline | Pyrazolidine | Effective for this isomer. |
| Pt/C | 2-Pyrazoline | Pyrazolidine | Slow hydrogenation observed. |
| Rh/C | 1- and 2-Pyrazoline Mixture | Pyrazolidine | Quantitative yield achieved. |
| Raney Nickel | 1- and 2-Pyrazoline Mixture | Pyrazolidine | Good results, but requires careful handling. |
This table presents data from studies on pyrazoline hydrogenation as an analogy for the potential reduction of this compound.
Reaction Mechanisms and Intermediate Characterization
The mechanism of catalytic hydrogenation of pyrazoles is believed to proceed through a series of steps involving the adsorption of the molecule onto the catalyst surface and the stepwise addition of hydrogen atoms.
The initial step is the hydrogenation of one of the double bonds in the pyrazole ring to form a pyrazoline intermediate. Depending on the position of the initial hydrogenation, different pyrazoline isomers can be formed. For an N-substituted pyrazole like this compound, the initial reduction would likely lead to a 4,5-dihydro-1H-pyrazole derivative.
Further hydrogenation of the pyrazoline intermediate then yields the fully saturated pyrazolidine. The characterization of these intermediates is crucial for understanding the reaction pathway. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are instrumental in identifying the structure of these partially and fully saturated products.
In some cases, catalyst poisoning can occur, particularly with catalysts like palladium. This has been attributed to the strong coordination of the nitrogen atoms of the pyrazole ring or its intermediates to the active sites of the catalyst, hindering further reaction. The choice of a more robust catalyst, such as rhodium, can circumvent this issue.
The synthesis of related compounds, such as 1-(2-aminoethyl)pyrazoles, has been achieved through phase-transfer catalysis, indicating alternative synthetic routes that may be less susceptible to the catalyst poisoning issues sometimes encountered in direct hydrogenation.
The mechanism of pyrazole formation from carbohydrate hydrazone derivatives has also been investigated, revealing the existence of acyclic diacetate intermediates which then rearrange to form the pyrazole ring. mdpi.com While this pertains to the synthesis of the pyrazole ring rather than its reduction, the isolation and characterization of intermediates in related reactions underscore the importance of such studies for a complete mechanistic understanding.
Due to the limited direct research on the catalytic hydrogenation of this compound, the proposed mechanisms and intermediates are largely based on analogies with other pyrazole systems. Further dedicated studies are required to fully elucidate the specific pathways and intermediates involved in the reduction of this particular compound.
Advanced Structural Modifications and Rational Design of Analogues
Design Principles for Pyrazole-Ethylamine Derivatives
The rational design of pyrazole-ethylamine derivatives is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the concept of bioisosterism. nih.govnih.gov The pyrazole (B372694) ring is considered a "privileged structure" in drug development due to its ability to interact with a wide variety of biological targets. frontiersin.orgnih.gov Its aromatic nature and the presence of two nitrogen atoms allow for diverse interactions, including hydrogen bonding, and van der Waals forces. nih.govijraset.com
Key design principles for modifying pyrazole-ethylamine derivatives include:
Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. nih.govnih.gov For instance, the pyrazole ring itself can act as a bioisostere for other aromatic or heterocyclic rings. nih.gov
Conformational Restriction: Modifying the structure to limit its conformational flexibility can lead to a more favorable interaction with the target receptor, potentially increasing potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups.
Modulation of Physicochemical Properties: Alterations to the molecule can be made to optimize properties such as lipophilicity (logP), solubility, and polar surface area (PSA), which are crucial for absorption, distribution, metabolism, and excretion (ADME). For example, introducing polar groups can increase water solubility. mdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how specific structural changes affect the biological activity of the molecule is fundamental. This involves synthesizing a series of analogues with variations at different positions and evaluating their effects. nih.govmdpi.com
Systematic Variation of Pyrazole Substituents for Targeted Properties
The properties of pyrazole-ethylamine derivatives can be finely tuned by systematically varying the substituents on the pyrazole ring. The positions available for substitution on the pyrazole ring are C3, C4, and C5. researchgate.net The nature of the substituent at these positions can significantly influence the compound's interaction with its biological target. researchgate.netmdpi.com
Table 1: Impact of Pyrazole Ring Substituents on Compound Properties
| Position of Substitution | Type of Substituent | Potential Impact on Properties |
| C3 | Electron-donating groups (e.g., alkyl, alkoxy) | May enhance binding affinity through hydrophobic interactions. |
| Electron-withdrawing groups (e.g., trifluoromethyl, cyano) | Can influence electronic distribution and metabolic stability. nih.govresearchgate.net | |
| Aromatic or heteroaromatic rings | Can introduce additional binding interactions (e.g., π-π stacking). frontiersin.orgresearchgate.net | |
| C4 | Halogens (e.g., F, Cl, Br) | Can modulate lipophilicity and metabolic stability; may act as a hydrogen bond acceptor. frontiersin.orgresearchgate.net |
| Small alkyl groups | Can provide steric bulk to probe the binding pocket of a target. | |
| Cyano or nitro groups | Can act as hydrogen bond acceptors and influence the electronic nature of the ring. researchgate.net | |
| C5 | Methyl group (as in the parent compound) | Provides a starting point for SAR studies; can be replaced with other alkyl or aryl groups to explore steric and electronic effects. nih.gov |
| Phenyl or substituted phenyl groups | Can significantly alter the overall shape and lipophilicity of the molecule. nih.gov |
For example, the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity due to its lipophilic and electron-withdrawing nature. nih.gov The addition of aromatic rings can lead to π-π stacking interactions with aromatic residues in a protein's binding site, thereby increasing potency. frontiersin.org The strategic placement of hydrogen bond donors and acceptors can also lead to more specific and stronger interactions with a biological target.
Diversification of the Aminoethyl Spacer
The aminoethyl spacer in 2-(5-Methyl-pyrazol-1-yl)-ethylamine plays a crucial role in positioning the terminal amino group for interaction with its target. Modification of this linker is a key strategy for optimizing the compound's activity.
Strategies for Diversifying the Aminoethyl Spacer:
Altering Chain Length: Increasing or decreasing the length of the alkyl chain can change the distance between the pyrazole ring and the amino group, potentially leading to a better fit within a binding pocket.
Introducing Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, into the spacer can restrict its conformational freedom. This can lead to a more defined orientation of the pharmacophoric groups and potentially higher binding affinity.
Introducing Heteroatoms: Replacing a methylene (B1212753) group in the ethyl chain with an oxygen or sulfur atom can alter the spacer's polarity, flexibility, and hydrogen bonding capacity.
Branching: The introduction of alkyl groups on the ethyl chain can provide steric hindrance, which may influence selectivity or metabolic stability.
A study on the synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols demonstrates the feasibility of modifying the aminoethyl side chain, in this case by introducing a hydroxyl group on the pyrazole ring, which exists in tautomeric equilibrium with the pyrazol-5-one form. arkat-usa.org This highlights how modifications to both the spacer and the pyrazole ring can be explored in conjunction.
Synthesis of Hybrid Molecules and Conjugates
Examples of Pyrazole-Based Hybrid Molecules:
Pyrazole-Chalcone Conjugates: Chalcones are known for their wide range of biological activities. mdpi.comnih.gov Synthesizing hybrids of pyrazole-ethylamine and chalcone (B49325) could result in compounds with enhanced or novel therapeutic properties. mdpi.com
Pyrazole-Tetrazole Hybrids: Tetrazoles are often used as bioisosteres for carboxylic acids and can participate in various biological interactions. mdpi.commdpi.com Combining the pyrazole and tetrazole scaffolds has led to the development of potent bioactive molecules. mdpi.commdpi.com
Pyrazole-Imidazo[1,2-a]pyridine Conjugates: The imidazo[1,2-a]pyridine (B132010) core is another privileged scaffold in medicinal chemistry. Molecular conjugates of pyrazole and imidazo[1,2-a]pyridine have been synthesized and shown to possess significant biological activity. nih.gov
The synthesis of these hybrid molecules often involves multi-step reactions, including condensation reactions and the use of appropriate linkers to connect the different pharmacophoric units. mdpi.comnih.govmdpi.com The rational design of such hybrids takes into account the desired biological target and the potential for synergistic interactions between the combined moieties.
Coordination Chemistry of 2 5 Methyl Pyrazol 1 Yl Ethylamine and Its Analogues As Ligands
Ligand Design Principles for Metal Complexation
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. For 2-(5-Methyl-pyrazol-1-yl)-ethylamine and its analogues, key design principles revolve around their potential coordination modes and the influence of their inherent steric and electronic characteristics.
Mono-, Bi-, and Polydentate Coordination Modes
This compound possesses two potential donor sites: the N2 atom of the pyrazole (B372694) ring and the nitrogen atom of the terminal ethylamine (B1201723) group. This allows for various coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through only one of its nitrogen donors. While the pyrazole nitrogen is a potential coordination site, the ethylamine nitrogen can also coordinate independently. researchgate.net
Bidentate Coordination: The most common coordination mode for this ligand is as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal ion. This chelation effect enhances the stability of the resulting complex.
Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, the pyrazole ring can coordinate to one metal ion while the ethylamine group binds to another.
Tridentate and Polydentate Analogues: By modifying the basic structure of this compound, ligands with higher denticity can be synthesized. For example, incorporating additional pyrazolyl or other donor groups onto the ethylamine backbone can lead to tridentate or tetradentate ligands, capable of forming more complex and robust coordination architectures. nih.govresearchgate.net An example is the tridentate ligand bis-[2-(3,5-di-methyl-pyrazol-1-yl)eth-yl]amine. nih.gov
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Influence of Steric and Electronic Properties on Coordination
The steric and electronic properties of this compound and its analogues play a pivotal role in determining the structure and stability of their metal complexes.
Steric Effects: The presence of the methyl group at the 5-position of the pyrazole ring introduces steric hindrance around the N1-coordination site. This can influence the coordination geometry and the accessibility of the metal center. In analogues with bulkier substituents on the pyrazole ring or the ethylamine chain, these steric effects become more pronounced, potentially leading to distorted coordination geometries or preventing the formation of certain types of complexes. The dihedral angle between pyrazole rings in complexes with the tridentate analogue bis-[2-(3,5-di-methyl-pyrazol-1-yl)eth-yl]amine, for instance, is influenced by the co-ligand. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.
Complexation with Transition Metals (e.g., Palladium, Iron, Ruthenium)
This class of ligands has been successfully used to form complexes with a wide range of transition metals.
Palladium: Palladium(II) complexes with pyrazole-based ligands have been synthesized and structurally characterized. For example, the reaction of bis-[2-(3,5-di-methyl-pyrazol-1-yl)eth-yl]amine with palladium(II) salts yields square-planar complexes. nih.gov These complexes can exhibit interesting catalytic properties.
Iron: Iron(II) complexes of pyrazole-containing ligands are of particular interest due to their potential to exhibit spin-crossover (SCO) behavior. nih.gov For example, iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine derivatives, which are structurally related to the ligands discussed here, can show guest-modulated spin-crossover properties. nih.gov
Ruthenium: Ruthenium complexes with pyrazole-based ligands have been investigated for their potential applications in catalysis and medicinal chemistry. rsc.orgmdpi.com For instance, ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been synthesized and shown to be active catalysts for the acceptorless dehydrogenation of alcohols. rsc.org The nature of the substituent on the pyrazole ring was found to influence the catalytic selectivity. rsc.org
The following table provides examples of transition metal complexes formed with this compound analogues.
| Metal | Ligand | Complex Formula | Reference |
| Palladium(II) | bis-[2-(3,5-di-methyl-pyrazol-1-yl)eth-yl]amine | [Pd(pza)Cl]NO3 | nih.gov |
| Iron(II) | 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Fe(bpCOOEt2p)22·1.5MeNO2 | nih.gov |
| Ruthenium(II) | 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine | [RuCl(PPh3)2(κ3-NNN-L1)]Cl | rsc.org |
Spectroscopic and Crystallographic Analysis of Coordination Compounds
The characterization of metal complexes of this compound and its analogues relies heavily on a combination of spectroscopic and crystallographic methods.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds in the pyrazole ring and the ethylamine group. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the ligand and for probing the coordination environment in diamagnetic complexes. mdpi.comnih.gov Coordination-induced shifts in the proton and carbon signals provide evidence of complex formation.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes. mdpi.comnih.gov
Crystallographic Analysis:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a coordination compound in the solid state. nih.govmdpi.com It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govmdpi.com For example, the crystal structure of [Pd(pza)Cl]NO3 confirmed the square-planar geometry around the palladium center and the tridentate coordination of the ligand. nih.gov
Structural Elucidation of Metal-Ligand Architectures
The combination of spectroscopic data and single-crystal X-ray diffraction analysis allows for the detailed elucidation of the metal-ligand architectures formed by this compound and its analogues. These studies have revealed a rich variety of structures, from simple mononuclear complexes to more complex polynuclear and supramolecular assemblies. researchgate.net
The flexibility of the ethylamine linker allows the pyrazole groups to adopt various orientations to accommodate the coordination preferences of different metal ions. nih.gov In bidentate complexes, the five-membered chelate ring is a common and stable structural motif. In polynuclear complexes, the ligand can adopt a bridging conformation, leading to the formation of dimers, trimers, or even coordination polymers. nih.gov
Chelation Ring Conformations and Distortions
The ethylenediamine (B42938) backbone of the chelate ring typically adopts a puckered or gauche conformation to minimize torsional strain. The degree of puckering can be quantified by the torsion angle between the two carbon atoms of the ethylenediamine bridge. This conformation is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and crystal packing forces.
In related pyrazole-containing ligand systems, the five-membered chelate rings are often found in a twisted or envelope conformation. For instance, in copper(II) complexes with similar bidentate N-heterocyclic ligands, the chelate ring puckering is a well-documented phenomenon. These distortions from planarity are crucial in accommodating the preferred coordination geometry of the metal ion and in alleviating steric strain within the ligand itself.
While specific crystallographic data for metal complexes of this compound are not extensively reported in the reviewed literature, analysis of analogous structures, such as those involving 2-(pyrazol-1-yl)ethylamine, provides valuable insights. The introduction of the methyl group at the 5-position of the pyrazole ring is expected to introduce steric bulk, which can further influence the chelation ring's conformation. This steric hindrance may lead to a greater degree of puckering or a preference for a specific conformer to minimize unfavorable interactions.
A comparative analysis of the chelate ring conformations in complexes of 2-(pyrazol-1-yl)ethylamine and its 5-methyl derivative would be highly instructive. The table below hypothetically outlines the kind of data that would be necessary for such a comparative study, based on typical parameters found in crystallographic reports of similar coordination compounds.
| Parameter | [M(2-(pyrazol-1-yl)ethylamine)Xn] | [M(2-(5-Methyl-pyrazol-1-yl)ethylamine)Xn] |
| Chelate Ring Conformation | Envelope | Twisted Envelope |
| Puckering Amplitude (Å) | 0.45 | 0.52 |
| N-M-N Bite Angle (°) | 85.2 | 84.5 |
| Torsion Angle (N-C-C-N) (°) | 52.3 | 55.1 |
This table represents hypothetical data for illustrative purposes.
Intermolecular Interactions within Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of metal complexes of this compound, hydrogen bonding plays a pivotal role in the formation of supramolecular assemblies. mdpi.comresearchgate.netnih.gov The primary amine group of the ligand is a potent hydrogen bond donor, while the uncoordinated nitrogen atom of the pyrazole ring and any coordinated or counter-anions can act as hydrogen bond acceptors.
These hydrogen bonds can link individual complex units into one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. nih.gov For example, in the crystal structure of a cadmium(II) complex with a related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand, extensive hydrogen bonding interactions involving the amide and pyrazole groups lead to the formation of a 2D supramolecular architecture. nih.gov
The table below summarizes the types of intermolecular interactions that are commonly observed in the crystal lattices of pyrazole-based coordination compounds.
| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |
| Hydrogen Bonding | Amine N-H | Pyrazole N, Anion | 1D Chains, 2D Sheets |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Stacked Dimers, Columns |
| C-H···π Interactions | Alkyl C-H | Pyrazole Ring | 3D Networks |
Ligand Design Impact on Metal Center Properties
The deliberate modification of a ligand's structure is a powerful tool for tuning the properties of the resulting metal complex. The introduction of substituents, such as the methyl group in this compound, can exert significant steric and electronic effects on the metal center.
Steric Hindrance Effects on Coordination Geometry
The methyl group at the 5-position of the pyrazole ring in this compound introduces steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance can have a profound impact on the coordination geometry of the metal center.
One of the primary consequences of increased steric bulk is the potential for distortion of the ideal coordination geometry. For example, in an octahedral complex, the presence of a bulky ligand may cause a deviation from the ideal 90° bond angles. This can lead to the adoption of a more distorted geometry to accommodate the sterically demanding ligand.
Furthermore, steric hindrance can influence the coordination number of the metal ion. In some cases, a highly hindered ligand may prevent the coordination of the expected number of ligands, resulting in a complex with a lower coordination number.
The steric effect of the methyl group can also manifest in the bond lengths between the metal and the ligand. To alleviate steric strain, the metal-ligand bonds may elongate. A comparative study of the crystal structures of metal complexes with 2-(pyrazol-1-yl)ethylamine and its 5-methyl analogue would provide quantitative data on these steric effects. The following table illustrates the type of comparative data that would be insightful.
| Parameter | [M(2-(pyrazol-1-yl)ethylamine)2]Xn | [M(2-(5-Methyl-pyrazol-1-yl)ethylamine)2]Xn |
| Coordination Geometry | Octahedral | Distorted Octahedral |
| Average M-N Bond Length (Å) | 2.10 | 2.15 |
| Ligand-Ligand Repulsion | Lower | Higher |
This table represents hypothetical data for illustrative purposes.
Electronic Modulation of Metal Ion Behavior (e.g., Spin State Switching)
The introduction of a methyl group not only imparts steric effects but also electronically modifies the pyrazole ring. The methyl group is an electron-donating group, which increases the electron density on the pyrazole ring. This enhanced electron-donating ability of the ligand can influence the electronic properties of the metal center.
A fascinating phenomenon that can be modulated by ligand electronics is spin-state switching, or spin crossover (SCO). nih.govresearchgate.net This is particularly relevant for transition metal ions with d4 to d7 electron configurations in an octahedral ligand field, such as iron(II). nih.govresearchgate.netresearchgate.net The spin state of the metal ion (high-spin or low-spin) is determined by the magnitude of the ligand field splitting energy (Δo) versus the mean spin-pairing energy (P).
Ligands that are strong σ-donors and/or π-acceptors generate a large ligand field, favoring the low-spin state. Conversely, weaker field ligands lead to a smaller Δo, favoring the high-spin state. The electron-donating methyl group in this compound enhances the σ-donating capacity of the pyrazole nitrogen, thereby increasing the ligand field strength compared to the unsubstituted 2-(pyrazol-1-yl)ethylamine.
This electronic perturbation can shift the spin transition temperature (T1/2) in spin crossover complexes. An increase in the ligand field strength is generally expected to stabilize the low-spin state, potentially increasing the spin transition temperature. Studies on related iron(II) complexes with substituted pyrazolyl ligands have demonstrated that the introduction of electron-donating groups can indeed influence the spin crossover behavior. nih.gov
The table below presents a hypothetical comparison of the magnetic properties of iron(II) complexes with 2-(pyrazol-1-yl)ethylamine and its 5-methyl derivative, illustrating the potential impact of the methyl group on spin crossover behavior.
| Complex | Spin State at Room Temp. | Spin Transition Temperature (T1/2) (K) |
| Fe(2-(pyrazol-1-yl)ethylamine)32 | High-Spin | 150 |
| Fe(2-(5-Methyl-pyrazol-1-yl)ethylamine)32 | Mixture of High-Spin and Low-Spin | 180 |
This table represents hypothetical data for illustrative purposes.
Computational and Theoretical Investigations in Support of Chemical Research
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic environment of 2-(5-Methyl-pyrazol-1-yl)-ethylamine at the atomic level. These methods are crucial for predicting the molecule's intrinsic properties and reactivity patterns.
Density Functional Theory (DFT) Calculations for Molecular Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry—a process known as molecular optimization. This optimization yields crucial information on bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum on the potential energy surface.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length (Å) | N1-N2 (pyrazole) | 1.35 |
| N1-C5 (pyrazole) | 1.38 | |
| C3-C4 (pyrazole) | 1.39 | |
| C4-C5 (pyrazole) | 1.41 | |
| N1-C6 (side chain) | 1.45 | |
| C6-C7 (side chain) | 1.53 | |
| C7-N3 (side chain) | 1.47 | |
| Bond Angle (°) | N2-N1-C5 | 110.5 |
| N1-C5-C4 | 106.0 | |
| N1-C6-C7 | 112.0 | |
| C6-C7-N3 | 110.0 | |
| Dihedral Angle (°) | C5-N1-C6-C7 | 85.0 |
| Note: These values are representative examples for illustrative purposes based on typical DFT calculations for pyrazole (B372694) derivatives. |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the ethylamine (B1201723) group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the pyrazole ring, representing the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -0.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 6.0 | High kinetic stability and low reactivity |
| Note: These are illustrative energy values based on typical FMO analyses of pyrazole derivatives. |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning the vibrational modes of the molecule to specific absorption bands. For this compound, characteristic frequencies would include N-H stretching of the amine group, C-H stretching of the methyl and ethyl groups, and C=N and C=C stretching within the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The predicted chemical shifts for the protons and carbons in the pyrazole ring, the methyl group, and the ethylamine side chain would provide a complete theoretical NMR profile of the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| IR | N-H Stretch (Amine) | 3400-3300 |
| IR | C-H Stretch (Aliphatic) | 3000-2850 |
| IR | C=N Stretch (Pyrazole) | 1550-1500 |
| ¹H NMR | Pyrazole-H | 7.5, 6.0 |
| ¹H NMR | CH₃ (Methyl) | 2.3 |
| ¹H NMR | CH₂ (Ethylamine) | 4.1, 3.0 |
| ¹³C NMR | Pyrazole-C | 148, 139, 105 |
| ¹³C NMR | CH₃ (Methyl) | 13 |
| ¹³C NMR | CH₂ (Ethylamine) | 50, 40 |
| Note: These are representative values to illustrate the type of data generated from DFT-based spectroscopic predictions. |
Molecular Modeling and Dynamics Simulations
While quantum chemical studies provide insights into the static properties of a molecule, molecular modeling and dynamics simulations are essential for understanding its dynamic behavior and stability over time.
Conformational Analysis and Energy Landscapes
The ethylamine side chain of this compound can rotate around its single bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface, or energy landscape, can be constructed.
This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other molecules, such as biological receptors. The energy barriers between conformers determine the flexibility of the molecule and the timescale of conformational changes.
Molecular Dynamics Simulations for System Stability
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's behavior in different environments, such as in a solvent like water.
In Silico Studies of Molecular Interactions
In silico studies, particularly molecular docking and interaction analyses, are pivotal in understanding how a small molecule like this compound might interact with biological targets at a molecular level.
Computational Assessment of Binding Affinities to Macromolecular Targets (e.g., molecular docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a macromolecular target, such as a protein or nucleic acid.
For pyrazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and estimating the strength of the interaction in terms of binding affinity, often expressed in kcal/mol. For instance, various pyrazole derivatives have been docked against a range of protein targets, including enzymes and receptors implicated in different diseases. These studies have shown that pyrazole compounds can exhibit strong binding affinities to targets such as VEGFR, c-KIT, and various kinases. nih.gov
While specific docking studies on this compound are not extensively detailed in the public domain, the principles from studies on analogous pyrazole compounds can be applied. A hypothetical molecular docking study of this compound against a panel of kinase domains, which are common targets for pyrazole-containing drugs, could yield a range of binding affinities. Such a study would involve preparing the 3D structure of the ligand and the receptor, performing the docking simulation using software like AutoDock Vina, and then analyzing the results to identify the most likely binding poses and their corresponding binding energies.
Table 1: Hypothetical Binding Affinities of this compound with Various Kinase Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |
| VEGFR2 (4AGD) | -7.8 |
| c-KIT (6XVB) | -7.2 |
| C-RAF (3OMV) | -6.9 |
| EGFR (2J6M) | -6.5 |
Note: The data in this table is illustrative and based on typical binding affinities observed for similar pyrazole derivatives against these targets. It serves to demonstrate the type of data generated from molecular docking studies.
Analysis of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for the specificity and strength of the binding. Key interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the pyrazole ring and the ethylamine side chain offer several possibilities for interaction. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group of the pyrazole and the primary amine of the ethylamine chain can act as hydrogen bond donors. The methyl group on the pyrazole ring and the ethylenic bridge contribute to hydrophobic interactions.
Analysis of docking poses from studies on similar pyrazole derivatives frequently reveals hydrogen bond formation with key amino acid residues in the active site of the target protein. For example, the pyrazole nitrogen atoms might interact with backbone N-H groups or side-chain hydroxyl or amide groups of amino acids like serine, threonine, or asparagine. The ethylamine moiety could form salt bridges with acidic residues such as aspartate or glutamate.
Table 2: Potential Ligand-Target Interactions for this compound
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residues on Target |
| Hydrogen Bond (Donor) | Ethylamine (-NH2) | Aspartate, Glutamate |
| Hydrogen Bond (Acceptor) | Pyrazole Nitrogens | Serine, Threonine, Lysine, Arginine |
| Hydrophobic Interaction | Methyl Group, Ethyl Bridge | Leucine, Valine, Isoleucine, Phenylalanine |
| Electrostatic (Ionic) | Protonated Ethylamine (-NH3+) | Aspartate, Glutamate |
Prediction of Molecular Descriptors for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a compound is a function of its molecular structure. ej-chem.org These studies use calculated molecular descriptors to build mathematical models that correlate the chemical structure with biological activity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.
For this compound, a wide range of molecular descriptors can be calculated using specialized software. These descriptors can then be used to build QSAR models to predict its biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), or potential toxicity.
Commonly used descriptors in QSAR studies of pyrazole derivatives include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polar surface area (PSA).
QSAR models developed for series of pyrazole compounds have successfully predicted their activities as inhibitors of various enzymes. acs.orgijsdr.org These models help in understanding which structural features are important for the desired biological effect and can guide the design of new, more potent analogues.
Table 3: Selected Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 125.17 | Influences size and diffusion |
| LogP (octanol/water) | 0.85 | Indicator of lipophilicity and membrane permeability |
| Polar Surface Area (PSA) | 41.5 Ų | Relates to drug transport properties |
| Number of Hydrogen Bond Donors | 2 | Potential for hydrogen bonding |
| Number of Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding |
| Molar Refractivity | 36.4 cm³ | Relates to molecular volume and polarizability |
Note: The values in this table are representative and would be calculated using computational chemistry software in a formal QSAR study.
By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological characteristics of this compound, facilitating its potential development in various fields of chemical and pharmaceutical research.
In Vitro Investigations of Molecular Interactions and Biochemical Mechanisms
Engagement with Protein and Enzyme Targets (in vitro mechanistic studies)
Derivatives of 2-(5-Methyl-pyrazol-1-yl)-ethylamine have been identified as modulators of various enzymes. A study focusing on Schiff base derivatives highlighted their potential as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Specifically, the derivative (E)-2-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)imino)methyl)-4-methoxyphenol was found to inhibit α-glucosidase with a half-maximal inhibitory concentration (IC50) of 81.30 µM.
In contrast, a series of pyrazole-substituted benzenesulfonamides showed potent inhibitory action against human carbonic anhydrase isoforms but demonstrated only weak inhibition of α-glucosidase and α-amylase. Further research has explored the potential of related pyrazole (B372694) structures to inhibit other enzymes. For example, certain pyrazole derivatives have been investigated as inhibitors of dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway of microorganisms, including the bacterium responsible for tuberculosis.
The interaction of this compound derivatives with neuronal receptors has been a key area of investigation. A series of 1-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)-4-phenylpiperazine derivatives were synthesized and evaluated for their binding affinity to serotonin (B10506) receptors. Several of these compounds demonstrated a high affinity for the 5-HT1A receptor, with some also exhibiting moderate affinity for the 5-HT2A receptor, suggesting a potential to modulate the serotonergic system.
Cell-Based Mechanistic Studies (in vitro, non-clinical)
The potential of this compound derivatives as anticancer agents has been explored through in vitro cytotoxicity assays. Novel pyrazole-thiazole hybrids have been synthesized and tested against various human tumor cell lines, with some compounds showing significant antiproliferative activity. Another study reported on the synthesis of pyrazole-based compounds and their evaluation against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, revealing notable cytotoxic potential in some of the tested derivatives. Such studies often include mechanistic analyses, like cell cycle analysis and apoptosis induction assays, to determine the mode of cancer cell death.
The antimicrobial properties of compounds derived from this compound have been widely studied. Research has demonstrated the activity of pyrazole derivatives against various bacterial strains. A significant focus has been on the development of new treatments for tuberculosis. Certain pyrazole-containing compounds have shown potential as anti-tuberculosis agents by targeting enzymes like dihydropteroate synthase, which is essential for the survival of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a critical parameter measured in these studies to quantify the effectiveness of a compound in inhibiting microbial growth.
Structure-Activity Relationship (SAR) Studies for In Vitro Modulations
Structure-activity relationship (SAR) studies are pivotal for optimizing the biological activity of this compound derivatives. By systematically modifying the chemical structure, researchers can identify key features that enhance potency and selectivity.
For the 1-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)-4-phenylpiperazine series, SAR analysis revealed that the type and position of substituents on the phenylpiperazine ring were critical determinants of binding affinity for 5-HT1A and 5-HT2A receptors. This knowledge allows for the rational design of new derivatives with improved receptor interaction profiles. Similarly, in the context of enzyme inhibition, SAR studies have provided insights into the structural requirements for potent α-glucosidase inhibition, highlighting the importance of specific substituents on the pyrazole core.
Elucidation of Molecular Pathways through In Vitro Assays
The exploration of this compound's effects at the molecular level has been a subject of scientific inquiry, with a focus on its interactions within cellular systems. Laboratory-based assays have been instrumental in delineating the potential mechanisms of action of this pyrazole derivative.
Induction of Apoptosis and Cell Cycle Arrest
Initial research suggests that this compound may exert cytotoxic effects on cancer cells by triggering apoptosis and causing a halt in the cell cycle. One study on a novel pyrazole derivative, PTA-1, which shares a similar core structure, demonstrated that it could induce apoptosis in triple-negative breast cancer cells. nih.gov The study also revealed that this compound could arrest the cell cycle at the S and G2/M phases, with a more significant effect observed in the G2/M phase. nih.gov While this provides a potential framework for the action of pyrazole compounds, specific data for this compound remains to be fully elucidated.
Table 1: Effect of a Structurally Related Pyrazole Compound (PTA-1) on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.3 | 24.1 | 20.6 |
| PTA-1 (24h) | 30.5 | 38.2 | 31.3 |
Data adapted from a study on a structurally related pyrazole derivative, PTA-1, and is for illustrative purposes of potential pyrazole compound activity. Specific data for this compound is not available. nih.gov
Enzyme Inhibition
The pyrazole scaffold is a common feature in many compounds designed to inhibit various enzymes. Studies on different pyrazoline derivatives have shown inhibitory activity against enzymes such as COX-2, HER2, and VEGFR2. nih.gov For instance, certain pyrazoline derivatives exhibited IC50 values in the micromolar range against these enzymes. nih.gov However, specific enzymatic inhibition data for this compound is not currently available in the reviewed literature. The potential for this compound to act as an enzyme inhibitor is an area for future investigation.
Table 2: Investigated Molecular Targets of Various Pyrazole Derivatives
| Compound Type | Target Enzyme/Pathway | Observed Effect | Reference |
| Pyrazoline Derivatives | COX-2, HER2, VEGFR2 | Inhibition in the micromolar range | nih.gov |
| Pyrazole-based Compounds | Topoisomerase II | Strong interaction and inhibition | nih.gov |
| Pyrazole Derivatives | Bcl-2 | Inhibition and activation of pro-apoptotic proteins | rsc.orgnih.gov |
This table summarizes findings for various pyrazole derivatives to indicate potential areas of activity for compounds with this scaffold. It does not represent direct findings for this compound.
While the direct in vitro investigation of this compound is still in its early stages, the available data on structurally similar pyrazole compounds suggest that its molecular mechanism of action likely involves the modulation of key cellular processes such as apoptosis and cell cycle progression. Further research is required to specifically determine the molecular targets and biochemical pathways directly affected by this compound.
Advanced Applications and Prospective Research Directions
Contributions to Advanced Materials Science and Engineering
The unique structural and electronic properties of the pyrazole (B372694) moiety make it a valuable component in the design of advanced materials. The presence of multiple nitrogen atoms allows for effective coordination with metal ions, a property that is extensively exploited in materials science.
Ligand Design for Spin-Crossover Materials
The pyrazole-ethylamine scaffold is a promising candidate for designing ligands for spin-crossover (SCO) materials. SCO complexes are molecular switches that can alternate between two different electronic spin states—low-spin (LS) and high-spin (HS)—in response to external stimuli like temperature, pressure, or light. nih.gov This bistability makes them suitable for applications in molecular memory devices, sensors, and displays. nih.gov
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family is well-known for forming Fe(II) complexes that exhibit SCO behavior. mdpi.com The spin transition temperature and cooperativity of these materials can be finely tuned by modifying the substituents on the pyrazole or pyridine (B92270) rings. mdpi.com For instance, the iron(II) complex of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine shows interesting SCO properties that can be modulated by guest solvent molecules. nih.gov Although direct research on 2-(5-methyl-pyrazol-1-yl)-ethylamine for SCO applications is not widely documented, its structural similarity to ligands used in known SCO complexes suggests its potential. The ethylamine (B1201723) group can be modified to create multidentate ligands that, when complexed with metal ions like Fe(II), could yield novel materials with tunable spin-state switching.
Applications in Corrosion Inhibition Research
Pyrazole derivatives have demonstrated significant promise as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. nih.govresearchgate.net Their effectiveness stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. nih.govresearchgate.net This adsorption forms a protective film that blocks the active sites for corrosion. researchgate.net
Research has shown that pyrazole-based compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process. researchgate.netnih.gov The inhibition efficiency is often dependent on the concentration of the inhibitor and the molecular structure, including the nature of substituent groups. researchgate.net For example, a study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) showed a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl. nih.govnih.gov Similarly, 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole (MPMB) achieved an inhibition efficiency of 97.0% at a 5 mM concentration on carbon steel in 1 M HCl. researchgate.net The adsorption of these compounds typically follows the Langmuir isotherm, indicating a combination of physical and chemical adsorption mechanisms. nih.govnih.goveurjchem.com
The following table summarizes the performance of various pyrazole derivatives as corrosion inhibitors.
| Compound Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | nih.gov, nih.gov |
| 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole (MPMB) | Carbon Steel | 1 M HCl | 97.0 | researchgate.net |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28 | nih.gov |
| 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1) | Mild Steel | 1 M HCl | 84.56 | dntb.gov.ua |
| PYR-PER3 (a pyrazole derivative with methyl and bromide groups) | C-steel | HCl | 97.45 | researchgate.net |
These findings underscore the potential of the this compound scaffold in developing new, effective, and potentially environmentally friendly corrosion inhibitors.
Role in Chemical Probe and Research Tool Development
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. mdpi.comnih.govnih.gov This versatility makes pyrazole derivatives, including this compound, valuable starting points for the development of chemical probes and research tools. These tools are essential for studying biological processes and for the initial stages of drug discovery. researchgate.net
One significant application is in the development of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.com PET is a non-invasive diagnostic technique that uses molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), to visualize and measure metabolic processes in the body. mdpi.commdpi.com The pyrazole framework has been successfully incorporated into ¹⁸F-labeled radiotracers for imaging various biological targets, highlighting its suitability for this application. mdpi.com The ethylamine side chain of this compound provides a convenient point for chemical modification and attachment of reporter groups or other functionalities necessary for creating targeted probes.
Rational Design of New Chemical Entities for Mechanistic Study
The rational design of molecules is a cornerstone of modern chemical and pharmaceutical research, allowing for the creation of compounds with specific, desired properties. mdpi.com The pyrazole-ethylamine scaffold offers a flexible platform for designing new chemical entities to study reaction mechanisms or biological pathways. researchgate.net Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, are increasingly used to accelerate the discovery and optimization of novel pyrazole-based compounds. researchgate.net
For example, researchers have designed and synthesized series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide (B32628) derivatives to act as androgen receptor antagonists for potential use in prostate cancer therapy. researchgate.net This demonstrates how the core scaffold can be systematically modified to probe interactions with a specific biological target. Furthermore, mechanistic studies on the synthesis of pyrazoles themselves, such as the oxidation-induced N-N coupling on titanium centers, provide deeper understanding of chemical transformations and enable the development of more efficient synthetic routes. researchgate.netrsc.org The modular nature of pyrazole synthesis allows for the incorporation of diverse functional groups, facilitating the creation of tailored molecular architectures for specific mechanistic investigations. nih.govresearchgate.net
Future Directions in Pyrazole-Ethylamine Scaffold Research
The pyrazole-ethylamine scaffold continues to be a subject of intense research, with numerous avenues for future exploration. The vast chemical space accessible through modifications of this scaffold ensures its continued relevance in drug discovery, materials science, and agrochemicals. mdpi.comnih.govnih.gov
Future research will likely focus on several key areas:
Development of Novel Therapeutics: The pyrazole nucleus is present in a growing number of FDA-approved drugs for treating a range of diseases, including various cancers and viral infections. nih.gov Continued exploration of derivatives of this compound could lead to new therapeutic agents with improved efficacy, selectivity, and safety profiles. researchgate.netnih.gov The development of pyrazole-based kinase inhibitors is a particularly active area of cancer research. nih.gov
Advanced Functional Materials: Beyond spin-crossover materials and corrosion inhibitors, the pyrazole-ethylamine scaffold could be used to create other functional materials. This includes the development of new ligands for catalysis, components for redox flow batteries, and materials with nonlinear optical properties. mdpi.com
Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing environmentally friendly synthetic protocols. researchgate.netmdpi.com Future work will likely involve creating more efficient, one-pot, and multicomponent reactions for synthesizing pyrazole-ethylamine derivatives, potentially using ultrasound or microwave assistance to reduce reaction times and energy consumption. researchgate.netmdpi.com
Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides. nih.govnih.gov Research into new derivatives of the pyrazole-ethylamine scaffold could yield more effective and environmentally benign agrochemicals.
The versatility and synthetic accessibility of the pyrazole-ethylamine scaffold, combined with its proven track record in a multitude of applications, position it as a key building block for future scientific and technological advancements. researchgate.netglobalresearchonline.net
Q & A
Q. What are the established synthetic routes for 2-(5-Methyl-pyrazol-1-yl)-ethylamine, and how do reaction conditions influence yield?
The compound is commonly synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA can be cyclized under reflux to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid derivative . Key variables include temperature (e.g., 120°C for cyclization ), solvent choice (e.g., 1,4-dioxane with triethylamine ), and purification methods like recrystallization using ethanol . Yields are sensitive to stoichiometric ratios of reactants and the presence of catalysts like POCl₃ .
Q. How is this compound characterized spectroscopically, and what benchmarks validate its purity?
Structural confirmation relies on IR (C=O stretching at ~1700 cm⁻¹), ¹H NMR (pyrazole protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peak matching calculated mass) . Purity is assessed via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) and single-spot visualization using iodine vapor . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantitative analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for target-specific bioactivity?
SAR studies highlight the importance of substituents on the pyrazole ring. For instance, substituting the ethylamine group with acetamide enhances androgen receptor antagonism (IC₅₀ = 0.8 μM) . Introducing electron-withdrawing groups (e.g., -SO₂Me) at the phenyl ring improves hepatocyte glucose uptake activity . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like glucokinase .
Q. What contradictions exist in reported biological data for this compound, and how can experimental design resolve them?
Discrepancies in bioactivity (e.g., hepatocyte glucose uptake vs. androgen receptor inhibition ) may arise from assay conditions (e.g., 10 mM glucose in rat hepatocytes vs. human prostate cancer cell lines ). Controlled comparative studies using isogenic cell lines and standardized protocols (e.g., IC₅₀ determination under identical serum conditions) are critical.
Q. What crystallographic or computational methods elucidate the conformational stability of this compound?
X-ray diffraction reveals planar pyrazole rings with dihedral angles <10° relative to the ethylamine chain, stabilized by intramolecular H-bonding . Density functional theory (DFT) calculations (B3LYP/6-31G*) predict optimized geometries and electrostatic potential maps, correlating with experimental IR and NMR data .
Methodological Considerations
Q. How can impurities in synthesized batches be systematically identified and mitigated?
Common impurities include unreacted phenylhydrazine or ester intermediates. LC-MS with electrospray ionization (ESI+) identifies byproducts (e.g., m/z 220.1 for hydrazide intermediates ). Recrystallization in ethanol reduces impurities to <0.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
